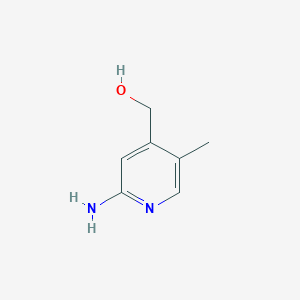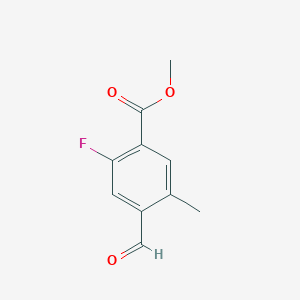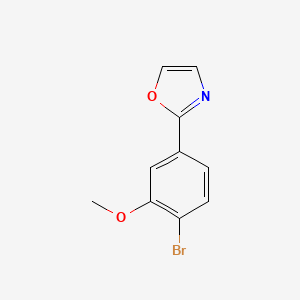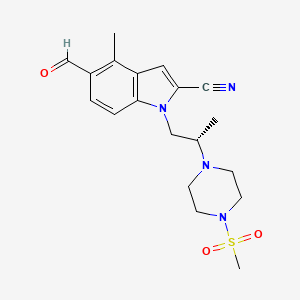
(2-Amino-5-methylpyridin-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Amino-5-methylpyridin-4-yl)methanol is a heterocyclic organic compound with the molecular formula C7H10N2O. It is a derivative of pyridine, featuring an amino group at the 2-position, a methyl group at the 5-position, and a hydroxymethyl group at the 4-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common synthetic route for (2-Amino-5-methylpyridin-4-yl)methanol involves the reduction of methyl 2-amino-5-methylpyridine-4-carboxylate using lithium aluminium tetrahydride in tetrahydrofuran at temperatures ranging from 0 to 20°C. The reaction is typically carried out for about 2 hours, followed by the addition of water and sodium hydroxide to complete the reduction process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in an industrial setting.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Amino-5-methylpyridin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced further to modify the functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminium hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of (2-Amino-5-methylpyridin-4-yl)carboxylic acid.
Reduction: Formation of various reduced derivatives depending on the specific conditions.
Substitution: Formation of substituted pyridine derivatives with different functional groups.
Applications De Recherche Scientifique
(2-Amino-5-methylpyridin-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (2-Amino-5-methylpyridin-4-yl)methanol largely depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The exact pathways and targets would vary based on the specific biological context and the functional groups present on the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-methylpyridine: Lacks the hydroxymethyl group, making it less versatile in certain chemical reactions.
2-Amino-5-methylpyridine: Similar structure but without the hydroxymethyl group, affecting its reactivity and applications.
4-Amino-5-methyl-2-hydroxypyridine: Similar but with a hydroxyl group instead of a hydroxymethyl group, influencing its chemical behavior.
Uniqueness
(2-Amino-5-methylpyridin-4-yl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group on the pyridine ring. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .
Propriétés
Numéro CAS |
1033203-37-0 |
|---|---|
Formule moléculaire |
C7H10N2O |
Poids moléculaire |
138.17 g/mol |
Nom IUPAC |
(2-amino-5-methylpyridin-4-yl)methanol |
InChI |
InChI=1S/C7H10N2O/c1-5-3-9-7(8)2-6(5)4-10/h2-3,10H,4H2,1H3,(H2,8,9) |
Clé InChI |
CMQMMKOZGHFYJM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C=C1CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde](/img/structure/B13922341.png)


![tert-Butyl (2-formylimidazo[1,2-a]pyridin-6-yl)carbamate](/img/structure/B13922361.png)
![4-[(3-Phenylpropoxy)methyl]piperidine](/img/structure/B13922364.png)


![Benzyl 5-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B13922381.png)

![Methyl 2-chloro-3-iodoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13922388.png)


